molecular formula C5H5BrN2O2 B1269384 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 84547-84-2

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1269384
CAS No.: 84547-84-2
M. Wt: 205.01 g/mol
InChI Key: YXIJCAVZGBGUKM-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position

Biochemical Analysis

Biochemical Properties

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . This inhibition suggests that this compound may interfere with the energy metabolism of cells by affecting the mitochondrial electron transport chain. Additionally, it interacts with calcium uptake mechanisms, both energy-dependent and independent . These interactions highlight the compound’s potential impact on cellular energy homeostasis and calcium signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of oxidative phosphorylation can lead to reduced ATP production, affecting energy-dependent cellular processes . Furthermore, its impact on calcium uptake can alter calcium signaling, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation. These effects underscore the compound’s potential to modulate critical cellular processes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with the mitochondrial electron transport chain components results in the inhibition of oxidative phosphorylation . This binding disrupts the normal flow of electrons, reducing ATP synthesis and affecting cellular energy levels. Additionally, the compound’s influence on calcium uptake mechanisms suggests that it may interact with calcium channels or transporters, further modulating cellular calcium homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under sealed, dry conditions at room temperature . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of calcium uptake . At higher doses, the compound may induce toxic or adverse effects, including cellular damage or disruption of critical physiological processes. Understanding the threshold effects and dose-response relationship is essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. The compound’s inhibition of oxidative phosphorylation suggests its involvement in mitochondrial metabolic pathways . Additionally, its impact on calcium uptake mechanisms indicates potential interactions with calcium-regulating enzymes and transporters. These interactions may affect metabolic flux and alter metabolite levels, further influencing cellular energy homeostasis and signaling pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it may localize to specific organelles, such as mitochondria, where it exerts its effects on oxidative phosphorylation and calcium uptake . The compound’s distribution within tissues and its accumulation in specific cellular compartments can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For instance, its interaction with mitochondrial components suggests its localization to mitochondria, where it can inhibit oxidative phosphorylation . Understanding the subcellular localization of the compound can provide insights into its precise mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Methylation: The methyl group at the 1-position can be introduced using a methylating agent like methyl iodide.

    Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions, often involving carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include esters, amides, and other derivatives of the carboxylic acid group.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and other biologically active molecules.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an additional methyl group at the 3-position.

    4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position instead of the 5-position.

    4-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group at the 1-position instead of a methyl group.

Uniqueness

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and carboxylic acid group provides opportunities for further functionalization and derivatization, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-bromo-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIJCAVZGBGUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350097
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-84-2
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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